Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

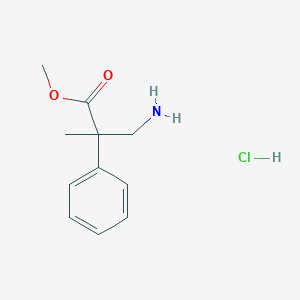

The systematic chemical identification of methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for amino acid derivatives. According to authoritative chemical databases, the compound bears the systematic name this compound, reflecting its structure as a methyl ester of a substituted propanoic acid bearing both amino and phenyl functional groups. The Chemical Abstracts Service registry number 1253955-52-0 provides unambiguous identification for this specific stereochemical and salt form of the molecule.

The molecular formula C₁₁H₁₅NO₂·HCl indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms in the organic component, with an additional hydrogen chloride unit forming the salt. The calculated molecular weight of 229.71 grams per mole reflects the combined mass of the organic molecule and the hydrochloride moiety. The International Chemical Identifier string InChI=1S/C11H15NO2.ClH/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H provides a standardized representation of the molecular connectivity and stereochemistry.

The structural formula can be systematically described as containing a central carbon atom bearing a methyl group, an aminomethyl group, a phenyl group, and a carboxylate ester functionality. This quaternary carbon center distinguishes the compound from simpler phenylalanine derivatives and contributes to its unique conformational properties. The International Chemical Identifier Key GNLWJHVRAXKHCP-UHFFFAOYSA-N serves as a concise hash representation of the complete molecular structure for database searching and computational applications.

Properties

IUPAC Name |

methyl 3-amino-2-methyl-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLWJHVRAXKHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253955-52-0 | |

| Record name | methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2-methyl-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride serves as a precursor for synthesizing various bioactive compounds. Its structural features allow it to act as a building block in drug development, particularly in designing compounds with anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, such as HeLa cells, with IC50 values comparable to established chemotherapeutics .

Neurotransmitter Studies

Due to its structural similarity to phenylalanine, this compound plays a role in neurotransmitter research. Phenylalanine is a precursor to several neurotransmitters including dopamine and norepinephrine. Investigations into how methyl 3-amino-2-methyl-2-phenylpropanoate interacts with these pathways may provide insights into neurological disorders .

Enzyme Interaction Studies

The compound's ability to form hydrogen bonds due to its amino and hydroxyl groups enhances its interaction with enzymes and receptors. This property suggests potential applications in studying enzyme kinetics and mechanisms of action in biochemical pathways .

Anticancer Activity

A series of studies have focused on the anticancer properties of this compound derivatives. For instance, modified compounds have shown cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Inhibition of Phenylalanine Hydroxylase

Research highlighted the compound's role as an inhibitor of phenylalanine hydroxylase (PAH), an enzyme crucial for phenylalanine metabolism. Crystal structure analysis revealed specific interactions between the compound and the enzyme's active site, suggesting its utility in metabolic disorder treatments such as phenylketonuria (PKU) .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key analogs and their structural differences are outlined below:

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility across all analogs. However, hydrophobic substituents (e.g., phenyl, indole) reduce solubility in polar solvents .

- Lipophilicity: Fluorine or chlorine substituents (e.g., ) increase electronegativity and may enhance membrane permeability compared to non-halogenated analogs.

Biological Activity

Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, also known as Methyl Phenylalaninate (MPA), is an organic compound derived from phenylalanine. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 215.68 g/mol. The presence of an amino group, hydroxyl group, and a phenyl group contributes to its reactivity and interaction with biological systems. Its structural features allow it to engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity.

Key Structural Features:

| Feature | Description |

|---|---|

| Amino Group | Facilitates interaction with receptors |

| Hydroxyl Group | Enhances hydrogen bonding capabilities |

| Phenyl Group | Provides hydrophobic interactions |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical pathways. The exact mechanism is dependent on the target involved but generally involves modulation of enzyme activity or receptor binding.

Pharmacological Applications

- Antifungal Activity : Preliminary studies suggest that this compound may exhibit antifungal properties. Similar compounds have shown efficacy against plant pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum, indicating potential applications in agriculture as antifungal agents .

- Neuropharmacological Potential : Given its structural similarity to phenylalanine, MPA may play a role in neurological applications, particularly in the synthesis of drugs targeting disorders such as depression or anxiety .

- Enzyme Interaction Studies : Research indicates that MPA can influence enzyme-substrate interactions, which is critical for drug design and understanding metabolic pathways .

Study on Antifungal Efficacy

A study investigated the antifungal activity of various rhein-amino acid ester conjugates, including derivatives similar to MPA. The results demonstrated that certain conjugates exhibited potent inhibitory effects against R. solani with EC50 values ranging from 0.125 mM to 0.197 mM, suggesting that MPA may have comparable activity .

Neuropharmacological Research

Research into the pharmacological properties of related compounds has indicated lower gastrointestinal toxicity while maintaining efficacy in modulating neurotransmitter levels . This suggests that MPA could be further explored for its therapeutic potential in neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3-phenylpropanoate hydrochloride | Lacks methyl group at the 2-position | Simpler structure, potentially different reactivity |

| Methyl 3-amino-3-phenylpropanoate hydrochloride | Hydroxyl group at a different position | Different reactivity profile |

| Methyl 3-amino-2-hydroxy-3-phenylpropanoate | Presence of hydroxyl group | Alters chemical properties significantly |

Q & A

Q. What are the key synthetic routes for preparing Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, and how can reaction conditions be optimized?

A common method involves reductive amination or condensation reactions. For example, hydroxylamine hydrochloride in DMSO at 100°C can yield intermediates, followed by esterification under sodium methoxide catalysis in methanol . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF) and inert atmosphere (N₂) to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before salt formation with HCl .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

- NMR : Confirm stereochemistry and substitution patterns (e.g., ¹H NMR for methyl and phenyl group integration) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl⁻ counterions .

Q. What safety protocols are essential during handling due to its hydrochloride salt form?

- Storage : Store at ≤–20°C in airtight containers to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) under fume hoods to avoid inhalation/contact. Neutralize spills with sodium bicarbonate .

- Disposal : Follow EPA guidelines for halogenated waste, incinerating at >1,000°C to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 46–97% in multi-step syntheses) often arise from:

- Reagent quality : Trace moisture in DMF or DMSO reduces POCl₃-mediated reactions; use molecular sieves for solvent drying .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) may require precise ligand ratios to avoid low yields (20–34%) in coupling steps .

Validate reproducibility by replicating protocols under controlled humidity/temperature and reporting deviations .

Q. What strategies mitigate racemization during synthesis of its enantiomerically pure form?

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., methyl (2S)-amino esters) to retain stereochemistry .

- Low-temperature reactions : Conduct acylations at 0°C to suppress epimerization .

- Chiral HPLC : Employ polysaccharide-based columns (Chiralpak®) to separate enantiomers and quantify enantiomeric excess (ee) .

Q. How can stability studies under physiological conditions inform its use in biological assays?

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to model binding to amino acid transporters or enzymes (e.g., phenylalanine hydroxylase) .

- MD simulations : Simulate solvation effects in water/ethanol mixtures to assess conformational stability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.